2-aminomalonamide

Vue d'ensemble

Description

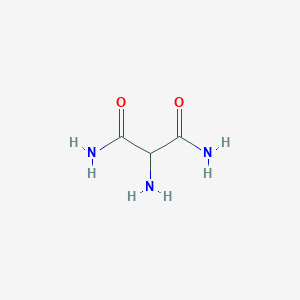

2-Aminopropanediamide, also known as 2-Aminopropanediamide, is a useful research compound. Its molecular formula is C3H7N3O2 and its molecular weight is 117.11 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Aminopropanediamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Aminopropanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminopropanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Résistance à la corrosion dans les revêtements époxydiques aqueux

Contexte::- Les revêtements époxydiques aqueux (WEP) sont largement utilisés pour la protection contre la corrosion en raison de leurs faibles émissions de composés organiques volatils (COV) .

Synthèse du Favipiravir

Contexte::- Le processus de synthèse implique plusieurs étapes, notamment l'utilisation du malonate de diéthyle comme matière première .

Mécanisme D'action

Target of Action

2-Aminomalonamide is a key intermediate in the synthesis of Favipiravir , an antiviral drug . Favipiravir primarily targets the RNA-dependent RNA polymerase of various RNA viruses . This enzyme is crucial for the replication of the viral genome, making it a prime target for antiviral drugs.

Mode of Action

As a prodrug, Favipiravir undergoes biotransformation within the body to exert its antiviral effects . It inhibits the RNA-dependent RNA polymerase, thereby preventing the replication of the viral genome .

Biochemical Pathways

The synthesis of Favipiravir involves several steps, starting from diethyl malonate . This compound is obtained in high yield by treating the crude product with ammonia in water . This compound then undergoes further reactions to eventually form Favipiravir .

Pharmacokinetics

Favipiravir is known to be well-absorbed and widely distributed in the body, undergoing metabolic transformation to exert its antiviral effects .

Result of Action

The ultimate result of this compound’s action, as part of Favipiravir, is the inhibition of viral replication. By blocking the activity of the RNA-dependent RNA polymerase, it prevents the virus from multiplying within the host cells .

Action Environment

The efficacy and stability of this compound, as part of Favipiravir, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that might interact with the drug, and the specific characteristics of the viral strain being targeted .

Analyse Biochimique

Cellular Effects

Given its role in the synthesis of favipiravir , it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s known to be involved in the synthesis of favipiravir

Metabolic Pathways

It’s known to be used in the synthesis of favipiravir , suggesting it may be involved in the metabolic pathways related to this antiviral drug.

Activité Biologique

2-Aminopropanediamide, also known as 1,2-diaminopropane-1,2-diol or simply as aminopropanediamide, is a compound with the molecular formula CHNO. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of 2-aminopropanediamide, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 103.11 g/mol

- CAS Number : 96457

2-Aminopropanediamide exhibits various biological activities primarily through its interaction with biological macromolecules. Its structure allows it to participate in hydrogen bonding and coordinate with metal ions, which is crucial for its role in enzymatic reactions and cellular interactions.

Antimicrobial Activity

Research indicates that 2-aminopropanediamide possesses antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further development as an antibacterial agent. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of 2-aminopropanediamide on various cancer cell lines. The compound exhibited moderate cytotoxicity against human cancer cells while showing a favorable selectivity index compared to normal cells. This characteristic indicates its potential as a lead compound for developing anticancer therapies.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 | 5 |

| MCF-7 (breast cancer) | 20 | 4 |

| A549 (lung cancer) | 25 | 3 |

Trypanocidal Activity

Recent investigations have highlighted the trypanocidal activity of derivatives related to 2-aminopropanediamide. Compounds derived from this scaffold have shown significant inhibition against Trypanosoma brucei, the causative agent of African sleeping sickness. These findings are promising for developing new treatments for this neglected tropical disease.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry reported that derivatives of 2-aminopropanediamide displayed enhanced antimicrobial activity when modified with specific functional groups. These modifications improved their binding affinity to bacterial enzymes, thus increasing their efficacy against resistant strains .

- Cytotoxicity Assessment : A comprehensive analysis conducted by researchers at a prominent university evaluated the cytotoxic effects of various aminopropanediamide derivatives on cancer cell lines. The results indicated that specific modifications could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .

- In Vivo Efficacy Against Trypanosomiasis : In vivo studies demonstrated that certain analogs of 2-aminopropanediamide significantly reduced parasitemia in mouse models infected with T. brucei. The compounds showed promise as effective treatments with manageable side effects .

Propriétés

IUPAC Name |

2-aminopropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c4-1(2(5)7)3(6)8/h1H,4H2,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQBSQXXHYLABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211059 | |

| Record name | 2-Aminopropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62009-47-6 | |

| Record name | 2-Aminopropanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62009-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopropanediamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062009476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62009-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopropanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPROPANEDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2V6JL2SPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2-aminomalonamide be synthesized for use in nucleoside analog preparation?

A1: A key method involves a unique photochemical reaction. Irradiating 2′,3′-O-isopropylidenebredinin, a protected derivative of the immunosuppressant bredinin, in a dilute acetic acid solution leads to imidazole ring cleavage. [] This process yields the this compound riboside derivative, which serves as a versatile intermediate. [] Subsequent modifications at the 5′-position followed by imidazole ring reconstruction using triethyl orthoformate enable the synthesis of various 5′-modified bredinin analogs. []

Q2: Can this compound be used to modify materials for enhanced properties?

A2: Yes, this compound can be used to functionalize graphene oxide (GO). [] This amino-functionalization, resulting in amino-modified graphene oxide (AGO), enhances the corrosion resistance of waterborne epoxy coatings. [] This improvement is attributed to the improved dispersion of AGO within the epoxy matrix and the formation of a more tortuous path for corrosive agents, as evidenced by electrochemical impedance spectroscopy and salt spray tests. []

Q3: Does methylation of 4-carbamoylimidazolium-5-olate, a related compound, impact its antitumor activity?

A3: While not directly related to this compound, research on the related compound 4-carbamoylimidazolium-5-olate offers insights into structure-activity relationships. Methylation of this compound at different positions yielded various derivatives. [] Interestingly, most of these methylated derivatives, except for the N-1, N-3-dimethyl derivative, exhibited a complete loss of antitumor activity against Lewis lung carcinoma and sarcoma 180 in mice. [] This highlights the importance of specific structural features for the biological activity of these imidazole derivatives.

Q4: What are the challenges in utilizing this compound as a therapeutic agent?

A4: While this compound shows promise as an L-asparagine synthetase inhibitor, in vivo studies have revealed its instability and rapid metabolism. [] This instability leads to a lack of sustained inhibition of the target enzyme, limiting its therapeutic efficacy. [] Future research should explore strategies like prodrug design or targeted delivery systems to overcome these challenges and unlock the therapeutic potential of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.